![molecular formula C17H19N5OS2 B2392495 1-(4-Methylpiperidin-1-yl)-2-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone CAS No. 894050-46-5](/img/structure/B2392495.png)
1-(4-Methylpiperidin-1-yl)-2-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methylpiperidin-1-yl)-2-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone is a useful research compound. Its molecular formula is C17H19N5OS2 and its molecular weight is 373.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antibacterial Activity
The review by Li and Zhang (2021) highlighted the antibacterial potential of 1,2,3-triazole- and 1,2,4-triazole-containing hybrids against Staphylococcus aureus. These compounds, being bioisosteres of amides, esters, and carboxylic acids, show potent inhibitory effects on DNA gyrase, topoisomerase IV, and other bacterial proteins, suggesting a broad-spectrum antibacterial activity against drug-resistant strains (Li & Zhang, 2021).
Reactivity of 1,2,4-Triazole Derivatives
Kaplaushenko (2019) discussed the high antioxidant and antiradical activity of 1,2,4-triazole-3-thione derivatives, indicating their positive impact on biochemical processes in patients exposed to high doses of radiation. This study underlines the chemical versatility and potential therapeutic applications of these compounds, comparing their effects to those of biogenic amino acids like cysteine (Kaplaushenko, 2019).
Therapeutic Potential of G Protein-Biased Kappa Agonists
Mores et al. (2019) reviewed the development of G protein-biased kappa agonists, including compounds with 1,2,4-triazole structures, for their potential to reduce pain and itch with fewer side effects compared to traditional opioids. This research underscores the therapeutic possibilities of structurally similar compounds in managing pain and itch without the adverse effects associated with many current treatments (Mores, Cummins, Cassell, & van Rijn, 2019).
COX-2 Inhibition by Pyridazinone Compounds
Asif (2016) discussed the selective inhibition of COX-2 by vicinally disubstituted pyridazinones, highlighting their potential in treating pain and inflammation associated with arthritis. These compounds, including ABT-963, demonstrate excellent selectivity and efficacy in reducing prostaglandin production and inflammation in animal models (Asif, 2016).
Synthesis and Applications of 1,2,4-Triazole Derivatives
Parchenko (2019) and Nazarov et al. (2021) provided comprehensive overviews on the synthesis and applications of 1,2,4-triazole derivatives in medicine, agriculture, and fine chemical synthesis. These reviews emphasize the significance of such compounds in developing new pharmaceuticals, agrochemicals, and functional materials, showcasing the wide-ranging utility of 1,2,4-triazoles and their derivatives in various industries (Parchenko, 2019), (Nazarov, Miroshnichenko, Ivakh, & Uspensky, 2021).
Propiedades
IUPAC Name |
1-(4-methylpiperidin-1-yl)-2-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5OS2/c1-12-6-8-21(9-7-12)16(23)11-25-17-19-18-15-5-4-13(20-22(15)17)14-3-2-10-24-14/h2-5,10,12H,6-9,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHQXFQGIMMVNOD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=CS4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
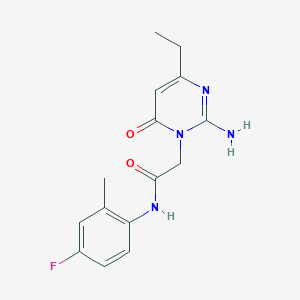
![ethyl 2-(2-((4-chlorophenyl)thio)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2392414.png)
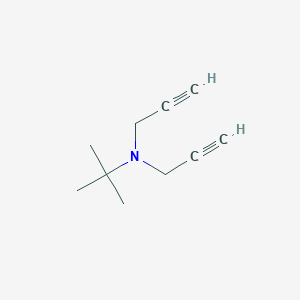
![N-(3-cyanophenyl)-2-{3-oxo-8-phenoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide](/img/structure/B2392420.png)
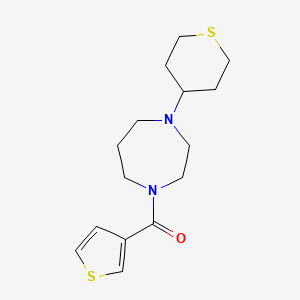
![N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-methoxyacetamide](/img/structure/B2392422.png)
![3-Azido-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-carboxylic acid](/img/structure/B2392425.png)
![N-(3-methoxybenzyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2392427.png)
![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1-methyl-1H-indazole-3-carboxamide](/img/structure/B2392428.png)
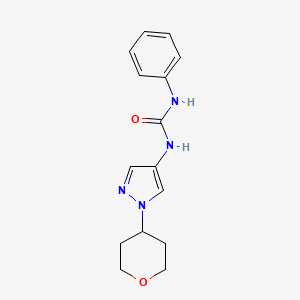
![2-[4-[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]-4-methylpyrimidine](/img/structure/B2392430.png)
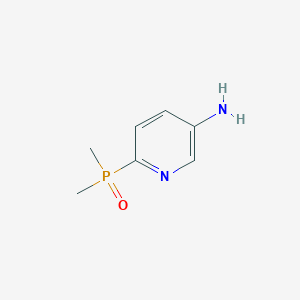
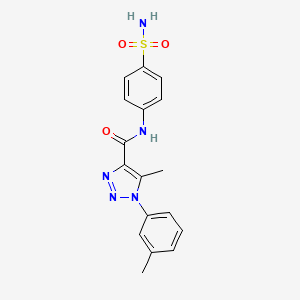
![N-(2-ethoxyphenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2392434.png)
